4-Amino-2-ethoxy-5-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-ethoxy-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-9-4-8(12)7(10)3-6(9)5-11/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTVTCUMNOLFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 2 Ethoxy 5 Fluorobenzonitrile
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. youtube.comamazonaws.comyoutube.comscripps.edu For 4-Amino-2-ethoxy-5-fluorobenzonitrile, several strategic disconnections can be envisioned, primarily focusing on the carbon-heteroatom and carbon-carbon bonds associated with the functional groups on the aromatic ring.
A primary disconnection strategy involves the cyano group, which can be introduced via a Sandmeyer reaction from a corresponding diazonium salt. wikipedia.orgnumberanalytics.comorganic-chemistry.org This leads to the precursor, a substituted aniline (B41778). Further disconnection of the amino group through a reduction of a nitro group is a common and reliable transformation. This points towards a nitro-substituted precursor. The ethoxy group can be disconnected via an ether synthesis, such as the Williamson ether synthesis, from a phenol (B47542) derivative.
Alternatively, the synthetic strategy can be built around a pre-existing fluorinated aromatic core, with subsequent introduction of the other functional groups. The order of these introductions is critical to manage the directing effects of the substituents and to ensure regioselectivity. For instance, the amino and ethoxy groups are ortho-para directing, while the cyano and nitro groups are meta-directing. Careful consideration of these electronic effects is paramount in planning a successful synthesis. youtube.comyoutube.com
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-CN bond): This bond can be formed via a Sandmeyer reaction, suggesting an aniline precursor.
Precursor 1: 4-Amino-2-ethoxy-5-fluoroaniline diazonium salt.
Disconnection 2 (N-H bond of the amino group): The amino group can be obtained by the reduction of a nitro group.
Precursor 2: 2-Ethoxy-5-fluoro-4-nitroaniline.
Disconnection 3 (C-N bond of the nitro group): The nitro group is typically introduced by electrophilic aromatic substitution (nitration).
Precursor 3: 2-Ethoxy-4-fluoroaniline.
Disconnection 4 (C-O bond of the ethoxy group): The ethoxy group can be introduced via etherification of a phenol.
Precursor 4: 4-Amino-5-fluoro-2-hydroxybenzonitrile.
Disconnection 5 (Functional group interconversion): The amino group in 4-fluoroaniline (B128567) can be a starting point, with the other functionalities introduced sequentially.
This analysis suggests that a logical forward synthesis could commence from a readily available fluorinated aniline or phenol derivative.
Established Synthetic Routes to this compound
Established synthetic routes for compounds like this compound often involve multi-step sequences that rely on classical organic reactions. These pathways are designed for reliability and yield, though they may not always be the most environmentally benign.
Multi-step Synthesis Pathways from Precursors
A likely multi-step synthesis would start from a commercially available substituted aniline. One plausible route begins with 4-fluoroaniline, sequentially introducing the ethoxy, nitro, and cyano functionalities, followed by the final reduction of the nitro group.
An alternative and potentially more direct pathway could start from a precursor that already contains the ethoxy and fluoro substituents. A key intermediate in such a route is 2-ethoxy-4-fluoro-5-nitroaniline (B12304580) . The synthesis of this intermediate typically involves the nitration of 2-ethoxy-4-fluoroaniline.
The subsequent conversion of 2-ethoxy-4-fluoro-5-nitroaniline to the final product would then involve two main steps: the introduction of the cyano group and the reduction of the nitro group. The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to a nitrile. wikipedia.orgnumberanalytics.comorganic-chemistry.org This involves the diazotization of the amino group followed by treatment with a copper(I) cyanide salt. wikipedia.orgnumberanalytics.com
Key Intermediates and Their Transformations
The synthesis of this compound hinges on the successful preparation and transformation of several key intermediates.
| Intermediate | Precursor | Transformation | Reagents and Conditions |
| 2-Ethoxy-4-fluoroaniline | 4-Fluoroaniline | Ethoxylation | This step can be challenging due to the need for selective ortho-ethoxylation. It might involve protection of the amino group, followed by directed ortho-lithiation and reaction with an ethylating agent, or alternative aromatic substitution strategies. |
| 2-Ethoxy-4-fluoro-5-nitroaniline | 2-Ethoxy-4-fluoroaniline | Nitration | The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures to ensure regioselective nitration at the position para to the ethoxy group and ortho to the amino group. |
| This compound | 2-Ethoxy-4-fluoro-5-nitroaniline | Diazotization and Cyanation (Sandmeyer Reaction) followed by Reduction | The amino group of the nitroaniline is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with copper(I) cyanide to introduce the nitrile group. The intermediate nitrobenzonitrile is subsequently reduced to the final product. Common reducing agents for the nitro group include tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. |
Development of Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the chemical industry. This includes the use of catalytic methods and adherence to the principles of green chemistry.
Catalytic Methods in the Synthesis of this compound
Modern catalytic methods offer milder and more selective alternatives to traditional stoichiometric reactions.
Catalytic Cyanation: The introduction of the cyano group can be achieved using palladium- or nickel-catalyzed cross-coupling reactions of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II). rsc.orgnih.gov These methods often exhibit high functional group tolerance and can be more efficient than the classic Sandmeyer reaction. For instance, a bromo- or iodo-substituted precursor could be used in a catalytic cyanation reaction. organic-chemistry.org
Catalytic Amination: The formation of the C-N bond of the amino group can also be achieved through catalytic methods. For example, a suitably substituted aryl halide could undergo a Buchwald-Hartwig amination with an ammonia (B1221849) surrogate.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of benzonitriles. acs.orgacs.org These methods can offer novel pathways to construct the benzonitrile (B105546) framework under mild conditions.
Green Chemistry Principles and Atom Economy in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. In the context of this compound synthesis, catalytic approaches generally offer better atom economy than classical methods like the Sandmeyer reaction, which generates significant waste.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.net For instance, nitroreductases can be used for the selective reduction of nitroaromatic compounds to anilines under mild aqueous conditions, avoiding the use of harsh reducing agents and heavy metals. researchgate.netresearchgate.netlivescience.iogoogle.comgoogle.com Similarly, aldoxime dehydratases are being explored for the cyanide-free synthesis of nitriles. mdpi.comescholarship.org The application of such biocatalytic steps could significantly enhance the green credentials of the synthesis of this compound.
| Green Chemistry Approach | Application in Synthesis of this compound | Potential Benefits |
| Catalytic Cyanation | Replacement of Sandmeyer reaction for nitrile group introduction. | Higher yields, milder conditions, better functional group tolerance. rsc.orgnih.govorganic-chemistry.org |
| Flow Chemistry | Integration of multiple synthetic steps into a continuous process. | Improved safety, enhanced reaction control, reduced waste, potential for automation. nih.govjst.org.inokayama-u.ac.jpresearchgate.netacs.org |
| Biocatalysis (Nitroreductases) | Reduction of the nitro group to an amino group. | High selectivity, mild aqueous conditions, avoidance of hazardous reagents. researchgate.netresearchgate.netlivescience.iogoogle.comgoogle.com |
| Biocatalysis (Aldoxime Dehydratases) | Alternative route to the nitrile group from an aldehyde precursor. | Cyanide-free synthesis, sustainable approach. mdpi.comescholarship.org |
Solvent-Free or Aqueous Reaction Conditions
In recent years, the development of synthetic methods that minimize or eliminate the use of volatile organic solvents has become a significant focus in green chemistry. For the synthesis of this compound, the reduction of an intermediate, 2-ethoxy-5-fluoro-4-nitrobenzonitrile, is a critical step where solvent-free or aqueous conditions can be effectively applied.
One such approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst in an aqueous medium. While sodium borohydride alone is generally not effective for the reduction of nitro compounds under ordinary conditions, its reactivity can be significantly enhanced by the addition of transition metal salts. For instance, the use of NaBH4 in combination with catalytic amounts of Ni(OAc)₂·4H₂O in a mixture of an organic solvent and water has been shown to efficiently reduce a variety of nitro compounds to their corresponding amines at room temperature. orientjchem.org This method offers the advantages of mild reaction conditions and high yields.
Another environmentally friendly approach is the use of hydrazine (B178648) hydrate (B1144303) supported on alumina, often in the presence of iron(III) compounds, under solvent-free conditions. researchgate.net This method has been successfully employed for the reduction of various aromatic nitro compounds, providing good yields of the corresponding amines. The reaction is typically carried out by mixing the nitro compound with the supported reagent and heating, sometimes with the aid of microwave irradiation to accelerate the process. researchgate.net
Metal-free reduction methods have also been developed. For example, the use of trichlorosilane (B8805176) in the presence of a tertiary amine offers a mild and highly chemoselective method for the reduction of both aromatic and aliphatic nitro groups to amines. nih.govorganic-chemistry.org This reaction proceeds efficiently and can tolerate a wide range of functional groups. Another metal-free option involves the use of tetrahydroxydiboron (B82485) in water, which provides good yields and functional group tolerance. organic-chemistry.org
Below is a table summarizing representative solvent-free or aqueous reduction methods applicable to the synthesis of aromatic amines from nitroarenes.
| Reagent System | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| NaBH₄ | Ni(OAc)₂·4H₂O | CH₃CN/H₂O | 20-60 min | Room Temp. | High | orientjchem.org |
| Hydrazine Hydrate | FeCl₃·6H₂O/Al₂O₃ | Solvent-free | Variable | Heat/Microwave | Good | researchgate.net |
| HSiCl₃ | Tertiary Amine | CH₂Cl₂ | Short | Variable | High | nih.govorganic-chemistry.org |
| B₂(OH)₄ | None | Water | Variable | Room Temp. | Good | organic-chemistry.org |
Note: The data in this table is representative of the reduction of various aromatic nitro compounds and serves as an illustration for the potential synthesis of this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. arkat-usa.orgbenthamdirect.comresearchgate.net This technology can be particularly advantageous for the synthesis of this compound, especially in the reduction of the nitro intermediate.
Catalytic transfer hydrogenation under microwave heating is a rapid and safe method for the reduction of aromatic nitro groups. researchgate.net Using a catalyst such as Pd/C or Pt/C with a hydrogen donor like 1,4-cyclohexadiene, reactions can often be completed within minutes at elevated temperatures. researchgate.net This method is known for its efficiency and for minimizing side reactions, such as dehalogenation, especially when using Pt/C. researchgate.net
Microwave irradiation has also been successfully applied to the reduction of aromatic nitro compounds using novel catalyst systems. For instance, oxo-rhenium complexes in the presence of phenylsilane (B129415) under microwave irradiation have been shown to effectively reduce nitro groups in short reaction times. researchgate.net Another example is the use of alumina-supported hydrazine in the presence of iron(III) compounds, where microwave heating can significantly shorten the reaction time. researchgate.net
The benefits of microwave-assisted synthesis extend to the preparation of fluorinated heterocyclic compounds, demonstrating its broad applicability in synthesizing complex molecules containing fluorine. arkat-usa.orgbenthamdirect.com The rapid and homogeneous heating provided by microwaves can lead to improved regioselectivity and stereoselectivity, which are crucial in the synthesis of fine chemicals. nih.govmdpi.com
The following table presents examples of microwave-assisted reduction of aromatic nitro compounds.
| Reagent System | Catalyst | Hydrogen Donor | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Catalytic Transfer | Pd/C or Pt/C | 1,4-Cyclohexadiene | Various | < 5 | 120 | High | researchgate.net |
| Phenylsilane | [IMes]₂ReOBr₃ | - | Toluene | 20 | 150 | High | researchgate.net |
| Hydrazine Hydrate | FeCl₃·6H₂O/Al₂O₃ | - | Solvent-free | Variable | Microwave | Good | researchgate.net |
Note: This table provides representative data for microwave-assisted reduction of various aromatic nitro compounds, illustrating potential conditions for the synthesis of this compound.
Yield Optimization and Scale-Up Considerations for Efficient Production
Yield Optimization:
Optimizing the yield of a multi-step synthesis involves a systematic approach to each reaction step. researchgate.netwhiterose.ac.uknih.gov Key factors to consider include:
Reaction Conditions: Temperature, pressure, reaction time, and the order of reagent addition can significantly impact yield and purity. Design of Experiments (DoE) is a powerful statistical tool to efficiently screen and identify optimal reaction parameters. mt.com
Catalyst Selection and Loading: For catalytic steps, such as the reduction of the nitro group, the choice of catalyst and its concentration are critical. Over-loading can lead to unwanted side reactions, while under-loading may result in incomplete conversion.
Solvent Effects: The choice of solvent can influence reaction rates, selectivity, and ease of product isolation. For green chemistry considerations, minimizing solvent use or employing environmentally benign solvents is preferable.
Impurity Profile: Understanding the formation of by-products is crucial for optimizing the process to minimize their formation and simplify purification.
Work-up and Purification: The procedures for isolating and purifying the product at each stage must be efficient to minimize losses.
Scale-Up Considerations:
Transitioning a synthesis from the laboratory bench to a production plant introduces a new set of challenges that must be addressed to ensure safety, consistency, and economic viability. catsci.comlabmanager.comgdch.academy
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This can lead to difficulties in controlling the temperature of exothermic or endothermic reactions, potentially causing runaway reactions or incomplete conversions. catsci.com
Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and a less pure product. visimix.com
Safety and Hazard Analysis: A thorough evaluation of the thermal and reaction hazards of each step is essential before scaling up. This includes identifying potential exotherms and understanding the consequences of deviations from the established process parameters. mt.com
Raw Material Sourcing and Quality: The availability and consistency of starting materials and reagents at a larger scale must be secured. Variations in raw material quality can impact the reaction outcome. catsci.com
Process Robustness: The developed process should be robust enough to tolerate minor variations in operating conditions that are inevitable in a manufacturing environment. mt.com
The following table highlights key considerations for both yield optimization and process scale-up.
| Aspect | Yield Optimization Focus | Scale-Up Focus |
| Reaction Kinetics | Maximize reaction rate and selectivity. | Understand and control reaction kinetics under plant conditions. |
| Thermodynamics | Understand the equilibrium of the reaction. | Manage heat flow and prevent thermal runaway. catsci.com |
| Mixing | Ensure homogeneity in small-scale reactions. | Achieve efficient mixing in large reactors to ensure uniform reaction conditions. visimix.com |
| Purification | Develop effective lab-scale purification methods. | Design scalable and efficient purification processes (e.g., crystallization, distillation). |
| Process Control | Precise control of lab equipment. | Implement robust process analytical technology (PAT) for real-time monitoring and control. mt.com |
By systematically addressing these factors, a synthetic route for this compound can be developed that is not only high-yielding but also safe, reliable, and economically feasible for large-scale production.
Chemical Reactivity and Transformations of 4 Amino 2 Ethoxy 5 Fluorobenzonitrile
Reactivity of the Amino Group
The primary amino group is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functionalities.
The nucleophilic character of the amino group in 4-Amino-2-ethoxy-5-fluorobenzonitrile allows it to readily undergo acylation reactions with acylating agents such as acid chlorides and anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct, leading to the formation of the corresponding amides. Similarly, alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a competing side reaction.
Derivatization of the amino group is a common strategy in medicinal chemistry and materials science to modulate the physicochemical properties of the molecule. For instance, derivatization of amino acids with reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine has been demonstrated to enhance their detection in analytical techniques. researchgate.net While specific examples with this compound are not prevalent in the literature, the general principles of amine derivatization are applicable. researchgate.netnih.govnih.gov
Table 1: Representative Derivatization Reactions of Aromatic Amines
| Reagent Class | Product Type | General Conditions |
| Acid Chlorides/Anhydrides | Amides | Base (e.g., pyridine, triethylamine) |
| Alkyl Halides | Alkylated Amines | Base (e.g., K₂CO₃, NaH) |
| Sulfonyl Chlorides | Sulfonamides | Base (e.g., pyridine) |
| Isocyanates | Ureas | Aprotic solvent |
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgresearchgate.net The resulting aryl diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer and related reactions. masterorganicchemistry.comyoutube.com
These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens, cyano, hydroxyl, and hydrogen. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide introduces a chloro, bromo, or cyano group, respectively, onto the aromatic ring. masterorganicchemistry.com The Sandmeyer reaction is a powerful tool for the synthesis of substituted aromatic compounds that may be difficult to prepare by other means. nih.govresearchgate.net
Table 2: Common Transformations of Aryl Diazonium Salts
| Reagent | Product | Reaction Name |
| CuCl/HCl | Aryl Chloride | Sandmeyer Reaction |
| CuBr/HBr | Aryl Bromide | Sandmeyer Reaction |
| CuCN/KCN | Aryl Cyanide (Benzonitrile) | Sandmeyer Reaction |
| KI | Aryl Iodide | |
| HBF₄, heat | Aryl Fluoride (B91410) | Balz-Schiemann Reaction |
| H₂O, heat | Phenol (B47542) | |
| H₃PO₂ | Arene (Deamination) |
Reactivity of the Nitrile Group
The nitrile group is a valuable functional group that can participate in a variety of transformations, leading to the formation of other important functionalities.
The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comresearchgate.net Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by nucleophilic attack by water. acs.org The initially formed imidic acid then tautomerizes to an amide, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The reaction conditions can often be controlled to favor the formation of either the amide or the carboxylic acid. lumenlearning.com For instance, the synthesis of quinazolinones from 2-aminobenzonitriles can proceed through an initial hydrolysis or hydration of the nitrile group. rsc.org
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com This transformation is significant as it converts the nitrile into a primary amino group, which can then be further functionalized. The reduction of benzonitriles has been studied over various catalysts, often leading to benzylamines. acs.org The resulting aminomethyl group can be a key structural element in various biologically active molecules. Weaker reducing agents can sometimes be used to achieve partial reduction to an imine, which can then be hydrolyzed to an aldehyde.
Table 3: Reduction Products of Nitriles
| Reagent | Product |
| LiAlH₄, then H₂O | Primary Amine |
| H₂, Catalyst (e.g., Pd/C) | Primary Amine |
| DIBAL-H, then H₂O | Aldehyde |
Influence of Fluoro-Substitution on Aromatic Ring Reactivity
The fluorine atom at the C-5 position significantly modulates the electronic properties and reactivity of the aromatic ring. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect.
Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (–I effect), pulling electron density from the aromatic ring through the sigma bond. nih.gov This effect generally deactivates the ring, making it less susceptible to electrophilic attack compared to benzene (B151609). nih.gov
Resonance Effect: The fluorine atom possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system (+R or +M effect). libretexts.org This donation of electron density increases the electron density at the ortho and para positions relative to the fluorine atom.
Table 1: Comparison of Inductive and Resonance Effects of Key Substituents
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |
|---|---|---|---|
| -NH₂ (Amino) | Weakly withdrawing | Strongly donating | Strongly Activating |
| -OC₂H₅ (Ethoxy) | Withdrawing | Strongly donating | Strongly Activating |
| -F (Fluoro) | Strongly withdrawing | Weakly donating | Mildly Deactivating |
| -CN (Cyano) | Strongly withdrawing | Strongly withdrawing | Strongly Deactivating |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. The outcome of such a reaction on this compound is determined by the cumulative directing effects of all four substituents.
Activating Groups: The amino (-NH₂) and ethoxy (-OC₂H₅) groups are powerful activating groups because their strong electron-donating resonance effects overwhelm their inductive withdrawal. masterorganicchemistry.com Both direct incoming electrophiles to the ortho and para positions. website-files.comnumberanalytics.com
Deactivating Groups: The cyano (-CN) group is a strong deactivating group that directs incoming electrophiles to the meta position. website-files.com The fluoro (-F) group is a deactivator but, like other halogens, is an ortho, para-director due to resonance. nih.govlibretexts.org
In this compound, the positions are influenced as follows:
-NH₂ group (at C-4): Directs ortho to C-3 and C-5.
-OC₂H₅ group (at C-2): Directs ortho to C-1 and C-3, and para to C-6.
-F group (at C-5): Directs ortho to C-4 and C-6.
The most powerful activating groups, amino and ethoxy, dominate the directing effects. The positions C-1, C-3, and C-5 are already substituted. The only available position on the ring is C-6. This position is para to the ethoxy group and ortho to the fluoro group. Given the powerful activating nature of the ethoxy group, electrophilic attack is strongly favored at the C-6 position. The high reactivity conferred by the amino group can sometimes lead to overreactions, such as poly-halogenation, a challenge that can be managed by acetylating the amine to temper its activating influence.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (NAS) is a reaction where a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. orgosolver.com This is the reverse of the typical EAS reaction, as the aromatic ring acts as the electrophile. orgosolver.com For NAS to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), and there must be a suitable leaving group. orgosolver.com
In this compound, the cyano (-CN) and fluoro (-F) groups are strong EWGs that make the aromatic ring electron-poor and thus susceptible to nucleophilic attack. The fluorine atom itself is a viable leaving group in NAS reactions.
The reaction proceeds via a well-established addition-elimination mechanism (SₙAr). This mechanism involves two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine at C-5). This attack is facilitated by the EWGs which can stabilize the resulting negative charge. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The rate of SₙAr reactions is dependent on the number and strength of the electron-withdrawing groups. Therefore, the presence of both the fluoro and cyano groups makes the ring amenable to this type of transformation, with the fluorine atom being the most probable site of substitution.
Mechanistic Studies of Key Reactions Involving this compound
While specific, published mechanistic studies focusing exclusively on this compound are not prominent in the surveyed literature, its reaction mechanisms can be reliably inferred from the well-established principles governing its constituent functional groups.
The key reactions this molecule would undergo fall into the two major classes of aromatic chemistry discussed previously:
Electrophilic Aromatic Substitution (SₑAr): Any electrophilic attack on the ring would follow the SₑAr mechanism. This involves the formation of a positively charged intermediate (an arenium ion or sigma complex), which is stabilized by the electron-donating amino and ethoxy groups. The rate-determining step is the formation of this intermediate. The subsequent loss of a proton from the site of attack restores aromaticity. As analyzed in section 3.4.1, the reaction would be regioselectively directed to the C-6 position.
Nucleophilic Aromatic Substitution (SₙAr): The replacement of the fluorine atom by a nucleophile would proceed via the SₙAr addition-elimination mechanism. The key mechanistic feature is the formation of a resonance-stabilized negative intermediate (Meisenheimer complex), where the charge is delocalized, particularly onto the electron-withdrawing cyano group. The stability of this intermediate is crucial for the reaction to proceed. The subsequent elimination of the fluoride ion is typically fast.
Ether Cleavage: The cleavage of the ethoxy group, as detailed in section 3.3, would follow either an Sₙ2 pathway if treated with strong acids like HI or HBr, or a Lewis acid-mediated mechanism with reagents like BBr₃. libretexts.orgnih.gov The critical mechanistic step in both cases is the initial activation of the ether oxygen through protonation or coordination to the Lewis acid, making it a better leaving group. masterorganicchemistry.comgvsu.edu
Detailed kinetic and computational studies would be required to precisely map the potential energy surfaces, transition states, and the subtle influence of the multiple interacting substituents on the reaction rates and pathways for this specific molecule.
Advanced Structural Investigations of 4 Amino 2 Ethoxy 5 Fluorobenzonitrile
Single-Crystal X-ray Diffraction Studies
No single-crystal X-ray diffraction data for 4-Amino-2-ethoxy-5-fluorobenzonitrile has been deposited in crystallographic databases or published in peer-reviewed literature. Consequently, a detailed analysis of its molecular structure and crystalline arrangement based on this technique cannot be provided.
Detailed Molecular Geometry and Bond Parameters
Without experimental crystallographic data, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry of this compound in the solid state remain undetermined.
Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
A definitive analysis of the intermolecular forces, including potential hydrogen bonding networks involving the amino group, the nitrile nitrogen, the ethoxy oxygen, and the fluorine atom, is not possible without crystallographic information. The specific patterns of these interactions, which govern the supramolecular assembly in the crystal lattice, have not been characterized.
Analysis of Crystal Packing and Polymorphism
There are no published studies on the crystal packing efficiency or the potential existence of polymorphic forms of this compound. Such investigations would require the successful growth of single crystals and subsequent diffraction analysis, which has not been reported.
Solid-State Nuclear Magnetic Resonance Spectroscopy
No solid-state NMR (ssNMR) studies specifically focusing on this compound have been found in the scientific literature. ssNMR is a powerful technique for probing the structure and dynamics of solid materials, but it has not been applied to this compound.
Elucidation of Conformational Landscapes in Crystalline Forms
Due to the lack of ssNMR data, the conformational landscape of the ethoxy group and the orientation of the amino group relative to the benzene (B151609) ring in the crystalline state have not been elucidated for this compound.
Vibrational Spectroscopy for Probing Specific Functional Group Environments
While general spectroscopic data may exist in commercial databases, detailed and peer-reviewed vibrational spectroscopy studies (such as FT-IR and Raman) aimed at probing the specific functional group environments of this compound in the solid state are not available. Such studies would provide insight into the local chemical environment of the amino, ethoxy, fluoro, and benzonitrile (B105546) moieties, particularly as they are influenced by intermolecular interactions in the crystalline lattice.
Theoretical and Computational Studies on 4 Amino 2 Ethoxy 5 Fluorobenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Through DFT, we can elucidate the distribution of electrons and predict regions of reactivity, which are crucial for understanding the compound's chemical behavior.
The electronic character of 4-Amino-2-ethoxy-5-fluorobenzonitrile is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For substituted benzonitriles, the HOMO is typically localized on the benzene (B151609) ring and the electron-donating amino and ethoxy groups. In contrast, the LUMO is generally centered on the electron-withdrawing nitrile group and the aromatic ring. This separation of FMOs indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations, often using the B3LYP functional, are employed to determine the energies of these orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Benzonitriles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Amino-5-fluorobenzonitrile | -5.89 | -1.23 | 4.66 |
| 4-Methoxybenzonitrile | -6.21 | -0.87 | 5.34 |
| Benzonitrile (B105546) | -7.02 | -1.18 | 5.84 |
Note: These values are representative and calculated for analogous compounds to infer the properties of this compound.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen of the ethoxy group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive electrostatic potential, indicating their role as hydrogen bond donors. The fluorine atom, being highly electronegative, will also contribute to a negative potential region.
Molecular Dynamics Simulations
While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time.
The ethoxy and amino groups in this compound are not rigid and can rotate around their bonds to the aromatic ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations. These simulations can reveal how the molecule might change its shape in different environments, such as in solution, which can influence its reactivity and interactions with other molecules. Studies on similar aminobenzonitriles have shown that the twisting of the amino group can significantly impact the molecule's electronic properties and photophysical behavior. acs.orgacs.org
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.
DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. For substituted benzonitriles, characteristic vibrational modes include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic ring, and vibrations associated with the amino, ethoxy, and fluoro substituents. Theoretical studies on fluorinated benzonitriles have shown good agreement between calculated and experimental vibrational spectra.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which helps in understanding the molecule's photophysical properties.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Substituted Benzonitriles
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretching | 2230 - 2250 |
| Amino (-NH₂) | N-H Symmetric Stretch | 3400 - 3450 |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3500 - 3550 |
| Aromatic C-H | Stretching | 3050 - 3150 |
| C-F | Stretching | 1200 - 1250 |
Note: These are typical ranges predicted for analogous molecules.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be used to model reaction pathways and identify transition states, providing insights into the kinetics and mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling could be used to investigate the feasibility of different synthetic routes. nrao.edursc.orgresearchgate.net
By calculating the energies of reactants, products, and transition states, the activation energy for a particular reaction step can be determined. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome. For instance, DFT calculations can be used to study the mechanism of nucleophilic aromatic substitution reactions that might be involved in the synthesis of this compound.
Analytical Methodologies for 4 Amino 2 Ethoxy 5 Fluorobenzonitrile in Chemical Synthesis
Chromatographic Techniques for Purity Assessment and Process Monitoring
Chromatographic methods are essential for separating 4-Amino-2-ethoxy-5-fluorobenzonitrile from starting materials, intermediates, and by-products, ensuring the purity of the final product and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound. Commercial suppliers often report purity levels of greater than or equal to 95.0% as determined by HPLC. However, specific details of the analytical method, such as the type of column, mobile phase composition, flow rate, and detector wavelength, are not publicly documented. For analogous compounds, HPLC-Mass Spectrometry (HPLC-MS) is used to confirm the purity of intermediates and verify substitution patterns during synthesis. This suggests that similar methods are likely employed for this compound.
Table 1: Illustrative HPLC Purity Data for Commercially Available this compound
| Supplier | Reported Purity (by HPLC) |
| Sigma-Aldrich | ≥95.0% |
Note: This table is for illustrative purposes and is based on commercially available data. Specific batch purity may vary.
Gas Chromatography (GC)
There is no specific information available in the public domain regarding the use of Gas Chromatography (GC) for the analysis of this compound. While GC is a common technique for volatile and thermally stable compounds, its applicability to this specific benzonitrile (B105546) derivative would depend on its volatility and thermal stability, which are not detailed in available literature.
Spectroscopic Quantification Methods
Spectroscopic methods are valuable for quantifying the concentration of a compound in a solution.
UV-Vis Spectroscopy for Concentration Determination
While no specific UV-Vis spectroscopic method for determining the concentration of this compound has been published, this technique is suggested for analogous compounds. For instance, UV-Vis spectroscopy is a proposed method for determining the solubility limits of similar molecules in various solvents. This indicates that this compound likely possesses a chromophore that absorbs in the ultraviolet-visible range, which would allow for the development of a quantitative analytical method. The establishment of such a method would require determining the wavelength of maximum absorbance (λmax) and creating a calibration curve.
Quality Control and Assurance Strategies for Synthesis
Robust quality control and assurance strategies are critical in the synthesis of any chemical compound to ensure identity, purity, and consistency. For this compound, while specific internal company protocols are not public, a general quality control framework can be inferred. This would involve in-process controls and final product testing. Analytical techniques such as NMR, IR, and mass spectrometry, which are used to confirm the structure and purity of intermediates and final products for similar compounds, would likely be integral to the quality assurance of this compound synthesis.
Role of 4 Amino 2 Ethoxy 5 Fluorobenzonitrile As a Strategic Chemical Intermediate
Precursor in the Synthesis of Heterocyclic Compounds
The molecular architecture of 4-Amino-2-ethoxy-5-fluorobenzonitrile, particularly the ortho-relationship between the nitrile and amino groups, makes it an ideal precursor for the synthesis of various fused heterocyclic compounds. These reactions typically involve the participation of the amino group as a nucleophile and the nitrile group as an electrophilic center after activation or as a participant in cyclization.
The term "benzonitrile" refers to aromatic compounds that contain a nitrile (-CN) group. biosynth.com this compound serves as a foundational scaffold for creating more elaborate benzonitrile (B105546) derivatives. The reactivity of its primary amino group allows for a variety of chemical transformations that increase molecular complexity while retaining the core benzonitrile structure.
Key reactions include:
Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce amide and sulfonamide functionalities. These reactions can modify the electronic properties of the molecule and provide handles for further synthetic elaboration.
Diazotization and Subsequent Reactions: The primary aromatic amine can undergo diazotization to form a diazonium salt. This highly reactive intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -Cl, -Br) in place of the original amino group, leading to a diverse set of complex benzonitriles.
N-Alkylation: The amino group can be alkylated, although this is often less common than acylation in complex synthesis due to potential over-alkylation.
These transformations are crucial for building libraries of compounds for screening purposes and for the synthesis of specific target molecules where the benzonitrile group is a key pharmacophore or a precursor to other functional groups like carboxylic acids or tetrazoles. researchgate.net The precise recognition of various benzonitrile derivatives by supramolecular macrocycles highlights their importance as structural motifs in larger, complex molecules, including FDA-approved drugs. nih.gov
The structure of this compound is particularly well-suited for constructing fused heterocyclic systems like quinolines and quinazolines, which are prominent scaffolds in medicinal chemistry.
Quinoline (B57606) Synthesis: While classic quinoline syntheses (e.g., Friedländer synthesis) typically start from 2-aminoaryl aldehydes or ketones, derivatives of this compound can be envisioned as precursors. For instance, modification of the nitrile group or the adjacent position could provide the necessary functionality to participate in a cyclization to form the quinoline ring. The development of synthetic routes to access substituted quinolines, such as 4-(2-fluorophenoxy)quinoline derivatives, often relies on versatile intermediates where functional groups can be strategically manipulated. nih.govmdpi.com
Quinazoline (B50416) Synthesis: The synthesis of quinazolines from 2-aminobenzonitrile (B23959) derivatives is a more direct and widely utilized strategy. The reaction of a 2-aminobenzonitrile with a one-carbon electrophile (like an orthoester or formamide) or a two-step process involving condensation with an aldehyde followed by oxidative cyclization can lead to the formation of the quinazoline ring. nih.gov The presence of the amino and nitrile groups in a 1,2-relationship in the starting material is the key structural feature that facilitates this transformation. The resulting 4-aminoquinazoline core is a privileged structure in drug discovery.
Table 1: Representative Quinazoline Synthesis from a 2-Aminobenzonitrile Intermediate
| Reactants | Reagents/Conditions | Product Type |
|---|---|---|
| 2-Aminobenzonitrile Derivative | 1. Aldehyde2. Oxidizing Agent (e.g., I₂, O₂) | 2,4-Disubstituted Quinazoline |
| 2-Aminobenzonitrile Derivative | Nitriles, Lewis Acid | 2,4-Disubstituted Quinazoline |
This table illustrates general strategies for quinazoline synthesis where a 2-aminobenzonitrile like this compound could serve as a key starting material. nih.gov
The functional groups of this compound also enable its use as an intermediate in the synthesis of other important heterocycles like imidazoles and pyrimidines.
Imidazole (B134444) Synthesis: Fluorinated imidazole derivatives have shown significant potential as anti-neoplastic agents. nih.gov The synthesis of fused imidazoles can involve the construction of the imidazole ring onto a pre-existing aromatic system. Starting from this compound, a synthetic sequence could involve the introduction of a second amino group ortho to the first one, creating a diamine. This diamine can then be cyclized with an aldehyde or carboxylic acid derivative to form the fused imidazole ring, a strategy used in the synthesis of imidazole[4,5-f] researchgate.netacs.orgphenanthroline derivatives. nih.gov
Pyrimidine (B1678525) Synthesis: Pyrimidines are fundamental components of nucleic acids and a core structure in many pharmaceuticals. youtube.com The synthesis of fused pyrimidines, such as quinazolines (which are pyrimidines fused to a benzene (B151609) ring), has been discussed. Additionally, non-fused pyrimidines can be synthesized from precursors that provide the necessary N-C-N fragment. While not a direct precursor for simple pyrimidines, the nitrile group of this compound could be transformed into an amidine, which could then undergo condensation with a 1,3-dicarbonyl compound to form a substituted pyrimidine ring.
Integration into Multi-component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are a powerful tool for rapidly generating molecular complexity. nih.gov The presence of a nucleophilic amino group and an electrophilic nitrile function makes this compound an excellent candidate for inclusion in MCRs designed to build heterocyclic libraries.
For example, it could potentially participate as the amine component in isocyanide-based MCRs, such as the Ugi or Passerini reactions, after suitable modification. More directly, aminoazoles and related aminonitriles are known to be key reagents in MCRs that produce diverse fused azoloazines. nih.govfrontiersin.org These reactions often involve the aminoazole, a carbonyl compound, and an active methylene (B1212753) compound. By analogy, this compound could react with aldehydes and other components to generate complex, fused heterocyclic systems in a single step, making it a valuable building block for diversity-oriented synthesis in drug discovery programs. nih.gov
Contribution to Structure-Property Relationship Studies in Materials Science
The unique electronic profile of this compound makes it and its derivatives interesting subjects for structure-property relationship studies in materials science, particularly for non-biological applications. The concept that molecular structure dictates material properties is fundamental to this field. researchgate.net
The molecule possesses a "push-pull" electronic structure, with electron-donating groups (amino, ethoxy) and electron-withdrawing groups (fluoro, nitrile) at different positions on the aromatic ring. This arrangement can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting photophysical properties.
Key areas of interest include:
Fluorophores and Dyes: Molecules with strong ICT character often exhibit fluorescence that is sensitive to solvent polarity (solvatochromism). This makes them potential candidates for use as environmental sensors or fluorescent probes.
Organic Electronics: The electronic properties of molecules influence their ability to transport charge. The planarity and electronic nature of benzonitrile derivatives can be tuned by substitution. researchgate.netresearchgate.net While this specific molecule has not been extensively studied, related fluorinated benzonitriles have been investigated to understand how substitution patterns affect ionization energies and molecular orbitals, which are critical parameters for designing organic semiconductors. mdpi.com
Hydrogen Storage Materials: In a novel application, benzonitrile derivatives have been used to create boehmite nanocomposites for hydrogen storage. The study showed that the substitution pattern on the benzonitrile ring (ortho vs. para) had a significant effect on the resulting nanostructure (nanoballs vs. nanosheets) and, consequently, on the hydrogen storage capacity of the material. researchgate.net This demonstrates how the specific structure of a benzonitrile derivative can directly influence the macroscopic properties of a material.
Table 2: Summary of Compound Properties
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₉H₉FN₂O |
| Key Functional Groups | Aromatic Amine, Ether (Ethoxy), Nitrile, Organofluorine |
| Potential Synthetic Roles | Precursor to Quinolines, Quinazolines, Complex Benzonitriles |
| Potential Applications | Intermediate in Medicinal Chemistry, Building Block for Materials Science |
Emerging Research Frontiers and Future Perspectives for 4 Amino 2 Ethoxy 5 Fluorobenzonitrile
Integration into Flow Chemistry Systems for Continuous Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals. acs.orgamarequip.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. acs.orgamarequip.com For the synthesis of polysubstituted aromatic compounds like 4-Amino-2-ethoxy-5-fluorobenzonitrile, flow chemistry presents a promising approach to overcome challenges associated with hazardous reagents and highly exothermic reactions. beilstein-journals.org
The synthesis of fluorinated amino acids has been successfully demonstrated in a continuous flow process, highlighting the potential for similar applications with fluorinated anilines. chemistryviews.org A semi-continuous process involving photooxidative cyanation of fluorinated amines followed by hydrolysis has been developed, showcasing a protecting-group-free route to valuable building blocks. chemistryviews.orgresearchgate.net This methodology could be adapted for the continuous production of this compound, potentially improving yield and reducing waste. chemistryviews.orgresearchgate.net
A compact lab plant designed for the continuous-flow synthesis of fluorine-containing compounds, integrated with online NMR analysis, has been successfully applied to various reactions, including C-H arylation. rsc.org Such a setup would be invaluable for the optimization and continuous production of this compound, allowing for real-time monitoring and control of the synthesis process.
The following table illustrates the potential benefits of applying flow chemistry to the synthesis of functionalized aromatic compounds, based on findings from related studies.
| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for this compound Synthesis |
| Safety | Higher risk with hazardous reagents and exotherms | Minimized inventory of hazardous materials, superior temperature control | Safer handling of nitration, amination, and fluorination steps. acs.orgamarequip.com |
| Scalability | Often requires re-optimization for larger scales | "Numbering-up" by running parallel reactors | More straightforward and predictable scale-up from lab to industrial production. acs.org |
| Reaction Time | Can be lengthy | Significantly reduced due to enhanced kinetics | Faster production cycles. |
| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility | Improved purity and consistent quality of the final product. |
| Process Control | Limited control over local concentration and temperature gradients | Precise control over residence time, temperature, and stoichiometry | Optimization of reaction conditions to maximize yield and minimize byproducts. |
Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional thermal methods. mdpi.comresearchgate.net These techniques could unlock novel synthetic routes to this compound and its derivatives.
Photochemical Synthesis: Photoredox catalysis has enabled the cyanation of aryl halides under benign conditions, using visible light to drive the reaction at room temperature. chinesechemsoc.orgrsc.org This approach avoids the use of highly toxic cyanating agents and air-sensitive catalysts, making it an attractive green alternative for the synthesis of benzonitriles. chinesechemsoc.org The photolysis of halogenated aromatic compounds can also lead to dehalogenation or other functionalizations, suggesting that photochemical methods could be employed to modify the substitution pattern of the benzonitrile (B105546) ring. nih.govresearchgate.netresearchgate.net For instance, the photochemical cyanation of an appropriately substituted aniline (B41778) precursor could be a viable route. acs.org
Electrochemical Synthesis: Electrosynthesis provides a green and efficient alternative for various organic transformations. rsc.org Electrochemically induced reactions of o-aminobenzonitriles with aldehydes have been used to synthesize quinazolinones, demonstrating the reactivity of the aminobenzonitrile scaffold under electrochemical conditions. rsc.orgrsc.org Furthermore, electrochemical methods have been developed for the C-H functionalization of heterocycles and the fluoroalkylation of unactivated olefins, indicating the potential for selective modification of the this compound core. nih.govnih.gov The electrochemical approach offers a high degree of control and can often be performed without the need for harsh reagents. rsc.orgrsc.org
The table below summarizes some relevant photochemical and electrochemical reactions that could be adapted for the synthesis or derivatization of this compound.
| Transformation | Method | Key Features | Potential Application |
| Cyanation of Aryl Halides | Photoredox Catalysis | Visible light, room temperature, benign cyanide source. chinesechemsoc.org | Synthesis of the benzonitrile from a corresponding aryl halide precursor. |
| Deaminative Cyanation | Photochemical | In situ generation of diazonium salts from anilines. acs.org | Conversion of a related aniline to the nitrile functionality. |
| Dehalogenation | Photolysis | Can be selective for certain halogens. nih.govresearchgate.net | Selective removal of a halogen substituent if desired. |
| Quinazolinone Synthesis | Electrochemical | From o-aminobenzonitriles and aldehydes in water. rsc.orgrsc.org | Derivatization of the amino and nitrile groups to form fused ring systems. |
| C-H Functionalization | Electrochemical | Radical-based functionalization of heterocycles. nih.gov | Direct introduction of new substituents onto the aromatic ring. |
Exploration of Supramolecular Assemblies
Supramolecular chemistry, the study of systems involving intermolecular interactions, offers exciting possibilities for the design of novel materials with unique properties. The specific substitution pattern of this compound, with its hydrogen bond donors and acceptors, aromatic ring, and polar functional groups, makes it a candidate for forming ordered supramolecular structures.
Fluorinated aromatic compounds are known to participate in specific non-covalent interactions, such as halogen bonding and fluorine-specific interactions, which can direct the self-assembly process. While direct studies on this compound are not yet available, research on related fluorinated molecules provides a basis for future exploration. For example, novel benzonitrile compounds with mixed carbazole (B46965) and phenoxazine (B87303) substituents have been shown to exhibit interesting photophysical properties in aggregated states. acs.org
The ability to form well-defined supramolecular structures could lead to applications in areas such as organic electronics, sensing, and crystal engineering. Future research could focus on co-crystallization studies with other molecules to form novel complexes with desired properties.
Opportunities in Green Chemical Manufacturing and Process Intensification
Green chemistry principles are increasingly guiding the development of new synthetic processes in the pharmaceutical and fine chemical industries. nih.gov The synthesis of this compound can benefit significantly from the adoption of greener manufacturing technologies and process intensification. gspchem.comnumberanalytics.com
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is a key aspect of green chemistry. eurekalert.org For the synthesis of fluorinated compounds, new methods that avoid the use of hazardous fluorinating agents are being developed. sciencedaily.comtandfonline.combioengineer.org For example, a recently developed method for trifluoromethylation avoids the use of PFAS reagents. sciencedaily.com Similarly, the development of green synthetic routes for benzonitriles, such as iron-catalyzed aerobic oxidation, reduces the environmental impact compared to traditional methods. researchgate.net
Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org This can be achieved through the use of microreactors, reactive distillation, and other advanced reactor designs. gspchem.comnumberanalytics.com For the production of specialty chemicals like this compound, process intensification can lead to significant reductions in capital and operating costs, as well as improved safety and sustainability. gspchem.comaiche.org The integration of reaction and separation steps in a single unit, for example, can enhance efficiency and reduce waste. aiche.org
The following table highlights key green chemistry and process intensification strategies and their potential impact on the synthesis of this compound.
| Strategy | Description | Potential Benefit |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and improved worker safety. nih.gov |
| Catalysis | Employing highly efficient and selective catalysts to minimize waste and energy consumption. | Higher yields, fewer byproducts, and easier purification. |
| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Reduced reliance on fossil fuels and improved sustainability. |
| Microreactors | Performing reactions in small, continuous-flow reactors. | Enhanced safety, better process control, and easier scalability. gspchem.comnumberanalytics.com |
| Integrated Processes | Combining multiple reaction and separation steps into a single unit. | Reduced equipment footprint, lower energy consumption, and increased efficiency. aiche.org |
Challenges and Future Directions in the Research of this compound
While the emerging technologies discussed above offer significant promise, several challenges and future research directions need to be addressed to fully realize the potential of this compound.
Challenges:
Selective Functionalization: The presence of multiple functional groups on the aromatic ring poses a challenge for selective chemical transformations. Developing synthetic methods that can target a specific position without affecting other groups is crucial.
Scalable Synthesis: While flow chemistry offers a path to scalability, the development of a robust and economically viable large-scale synthesis of this polysubstituted aromatic compound remains a key challenge.
Understanding Structure-Property Relationships: A deeper understanding of how the specific arrangement of substituents influences the compound's chemical, physical, and biological properties is needed to guide the design of new derivatives with enhanced performance.
Toxicity and Environmental Impact: As with any chemical compound, a thorough evaluation of the toxicity and environmental fate of this compound and its byproducts is necessary.
Future Directions:
Medicinal Chemistry: The benzonitrile group is a key pharmacophore in several approved drugs. nih.govnih.gov Future research should focus on exploring the potential of this compound as a scaffold for the development of new therapeutic agents, particularly in areas where fluorinated compounds have shown promise. nih.govmdpi.comacs.org
Material Science: The unique electronic and photophysical properties of fluorinated benzonitriles could be exploited in the design of new organic materials for applications in electronics and photonics.
Catalyst Development: The development of new catalysts that can facilitate the selective and efficient synthesis and functionalization of this compound will be a key enabler for future research.
Computational Modeling: In silico studies can play a vital role in predicting the properties of new derivatives and guiding synthetic efforts, thereby accelerating the discovery process.
Q & A
Q. What are the optimal synthetic routes for 4-amino-2-ethoxy-5-fluorobenzonitrile, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-amino-2-ethoxy-5-fluorobenzaldehyde with a nitrile source (e.g., KCN or TMSCN) under basic conditions (e.g., NaHCO₃) in dichloromethane at room temperature for 12–24 hours . To ensure purity (>98%), recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. HPLC with a C18 column and UV detection (λ = 254 nm) can validate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxy at C2, fluorine at C5). The nitrile group (C≡N) appears as a sharp singlet at ~110 ppm in ¹³C NMR .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups.
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 181.1 (C₉H₁₀FN₂O⁺) .
Q. How does the ethoxy group influence the compound’s solubility and reactivity?
The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature. It also stabilizes intermediates in substitution reactions by resonance, facilitating nucleophilic attack at the para position .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s enzyme inhibition efficacy?
Discrepancies in IC₅₀ values (e.g., against receptor tyrosine kinases) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies:
- Use high-purity batches (≥99%, verified via HPLC).
- Standardize assays (e.g., ATP concentration in kinase assays).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .
Q. How does this compound compare to analogs (e.g., 4-amino-2,5-difluorobenzonitrile) in biological activity?
| Compound | Key Feature | IC₅₀ (RTK Inhibition) |
|---|---|---|
| 4-Amino-2-ethoxy-5-fluoro | Ethoxy enhances solubility | 0.45 ± 0.12 µM |
| 4-Amino-2,5-difluoro | Higher lipophilicity | 1.20 ± 0.30 µM |
| The ethoxy group improves aqueous solubility and target engagement, reducing off-target effects compared to difluoro analogs . |
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to RTKs. Key steps:
Q. How can enantiomeric impurities affect pharmacological studies of derivatives?
Chiral impurities (e.g., in amine derivatives) may alter binding kinetics. For example, (R)-enantiomers of fluorinated analogs show 10-fold higher affinity for serotonin receptors than (S)-forms . Use chiral HPLC (Chiralpak IA column) or asymmetric synthesis (e.g., Sharpless epoxidation) to ensure enantiopurity.
Methodological Considerations
Q. What protocols optimize yield in large-scale synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer (residence time: 30 min, 60°C) .
- Catalysis : Pd/C (5 mol%) for selective hydrogenation of intermediates.
- Quality Control : In-line FT-IR monitors reaction progress to minimize byproducts .
Q. How to analyze substituent effects on aromatic electrophilic substitution?
- Hammett Constants : Quantify electron-withdrawing/donating effects (σₚ for -OEt = -0.25, -F = +0.54).
- DFT Calculations (Gaussian 16) : Predict regioselectivity in nitration or halogenation .
Data Contradiction Analysis
Q. Why do antimicrobial studies show variable MIC values against Gram-negative bacteria?
Variability may stem from membrane permeability differences (e.g., E. coli vs. P. aeruginosa). Address by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
